molecular formula C19H21NO3 B12468494 4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate

4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate

Katalognummer: B12468494
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: BCFMJROBUIYSDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-[(4-BUTOXYPHENYL)METHYLIDENE]AMINO]PHENYL ACETATE is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-BUTOXYPHENYL)METHYLIDENE]AMINO]PHENYL ACETATE typically involves the condensation reaction between 4-butoxybenzaldehyde and 4-aminophenyl acetate. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-[(4-BUTOXYPHENYL)METHYLIDENE]AMINO]PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of 4-butoxybenzaldehyde and 4-aminophenyl acetate.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-[(E)-[(4-BUTOXYPHENYL)METHYLIDENE]AMINO]PHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development due to its biological activity.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[(E)-[(4-BUTOXYPHENYL)METHYLIDENE]AMINO]PHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can exhibit various biological activities. The Schiff base moiety allows the compound to act as a chelating agent, which can inhibit the activity of certain enzymes or disrupt cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Butoxybenzaldehyde: A precursor in the synthesis of the compound.

    4-Aminophenyl Acetate: Another precursor used in the synthesis.

    Schiff Bases: Other Schiff bases with similar structures and properties.

Uniqueness

4-[(E)-[(4-BUTOXYPHENYL)METHYLIDENE]AMINO]PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activity make it a valuable compound for various applications.

Eigenschaften

Molekularformel

C19H21NO3

Molekulargewicht

311.4 g/mol

IUPAC-Name

[4-[(4-butoxyphenyl)methylideneamino]phenyl] acetate

InChI

InChI=1S/C19H21NO3/c1-3-4-13-22-18-9-5-16(6-10-18)14-20-17-7-11-19(12-8-17)23-15(2)21/h5-12,14H,3-4,13H2,1-2H3

InChI-Schlüssel

BCFMJROBUIYSDS-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.